molecular formula C10H20N2O B13148764 N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B13148764
M. Wt: 184.28 g/mol
InChI Key: VSSKPBCZTHTULN-UHFFFAOYSA-N
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Description

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide involves multiple steps. One common method includes the reaction of 3-aminocyclobutylmethylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide is unique due to its specific amide structure, which imparts distinct chemical reactivity and potential biological activity. Its cyclobutyl ring adds to its structural rigidity, influencing its interaction with molecular targets and its overall stability .

Biological Activity

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane-derived amine structure, which is significant for its interactions with biological targets. The structural formula can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This compound exhibits properties that may influence various biochemical pathways and therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes involved in cellular signaling pathways.

  • Receptor Modulation :
    • The compound may act as a modulator of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
    • It has been suggested that compounds with similar structures can inhibit Akt activity, potentially leading to apoptosis in cancer cells .
  • Enzyme Inhibition :
    • As observed in structurally related compounds, this compound may inhibit certain enzymes involved in inflammatory responses or cancer progression .

Anticancer Properties

Recent studies have indicated that this compound could have significant anticancer properties. Research has shown that compounds targeting the PI3K/Akt pathway can reduce tumor growth in various cancer models:

Study Cancer Type Findings
Chen et al. (2006)Prostate CancerAkt deficiency inhibited tumorigenesis in PTEN+/- mice .
Maroulakou et al. (2007)Breast CancerInhibition of Akt led to reduced tumor growth in MMTV-ErbB2/Nue models .

These findings suggest that this compound may similarly affect tumor growth through modulation of the Akt pathway.

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. Similar compounds have demonstrated the ability to protect neuronal cells from apoptosis by inhibiting pro-apoptotic signals mediated by the Akt pathway . This suggests a possible application in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of compounds with structural similarities to this compound:

  • Case Study 1 : A study on a related compound demonstrated significant inhibition of glioma cell proliferation through Akt pathway modulation.
  • Case Study 2 : Another investigation revealed that a derivative exhibited anti-inflammatory properties by inhibiting leukotriene synthesis, suggesting potential applications in treating inflammatory diseases.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)

InChI Key

VSSKPBCZTHTULN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1CC(C1)N

Origin of Product

United States

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